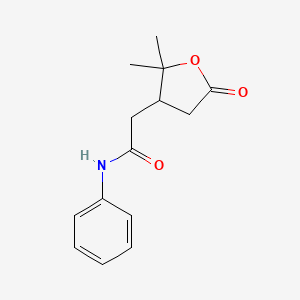![molecular formula C8H18O4S3 B14943900 1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)
1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is an organosulfur compound characterized by the presence of multiple sulfone groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE typically involves the reaction of ethylsulfonyl ethyl sulfide with an oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The sulfone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction may produce sulfides .
Aplicaciones Científicas De Investigación
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups can form strong interactions with these targets, potentially altering their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- METHYL (2-{[2-(METHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
- PROPYL (2-{[2-(PROPYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
Uniqueness
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is unique due to its specific ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C8H18O4S3 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-2-(2-ethylsulfonylethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18O4S3/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-8H2,1-2H3 |
Clave InChI |
IURILDHUILOAQH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCSCCS(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)

![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)

![N~1~-[3-({2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B14943886.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)

